molecular formula C13H20N2O5 B3110542 5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate CAS No. 1802883-99-3

5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate

Cat. No.: B3110542
CAS No.: 1802883-99-3
M. Wt: 284.31
InChI Key: CMQZHEFVUZNYSY-DTWKUNHWSA-N
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Description

5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Biochemical Analysis

Biochemical Properties

5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and leading to altered cellular responses. The nature of these interactions is primarily through binding to the active sites of enzymes or interacting with specific protein domains, thereby affecting their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in inflammatory responses, thereby reducing inflammation. The compound also modulates cellular metabolism by influencing the activity of metabolic enzymes, leading to altered levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For instance, it inhibits the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it activates certain transcription factors, resulting in altered gene expression and subsequent changes in cellular function. The compound also affects the activity of signaling proteins, leading to modulation of cell signaling pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy. Long-term exposure to this compound has been associated with persistent changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional benefits. It is crucial to determine the optimal dosage to maximize therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound inhibits the activity of enzymes involved in the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators . Additionally, it affects the activity of metabolic enzymes involved in energy production, resulting in altered levels of ATP and other metabolites. The compound’s effects on metabolic pathways contribute to its overall biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it is distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization and accumulation within specific cellular compartments influence its activity and function. For example, its accumulation in the nucleus allows it to modulate gene expression, while its presence in the mitochondria affects cellular metabolism.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be targeted to the nucleus through nuclear localization signals, allowing it to modulate gene expression. Additionally, it may undergo post-translational modifications, such as phosphorylation or acetylation, which influence its activity and interactions with other biomolecules. The compound’s subcellular localization is a critical determinant of its biological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring . The reaction conditions often include the use of hydroximoyl chlorides and acrylonitrile or acrylamide as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the 1,3-dipolar cycloaddition reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoxazole ring.

    Substitution: Various substituents can be introduced at different positions on the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate is unique due to its specific substituents, which can impart distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl (3aR,6aS)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-5-18-11(16)10-8-6-15(7-9(8)20-14-10)12(17)19-13(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQZHEFVUZNYSY-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2C1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NO[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate
Reactant of Route 3
Reactant of Route 3
5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate
Reactant of Route 4
Reactant of Route 4
5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate
Reactant of Route 5
Reactant of Route 5
5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate
Reactant of Route 6
5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate

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